
1,1'-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a hexa-1,5-diene backbone, flanked by two benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene typically involves the coupling of benzyl radicals. One common method is the reaction of benzyl halides with a base, such as sodium or potassium, in the presence of a suitable solvent like ethanol. The reaction proceeds through a radical mechanism, resulting in the formation of the desired dibenzene compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds or the use of metal catalysts to facilitate the coupling reactions. These methods ensure higher yields and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors, such as GABAA receptors.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene exerts its effects involves its interaction with molecular targets such as GABAA receptors. The compound can modulate the activity of these receptors, potentially influencing neurotransmission and cognitive functions . The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
1,1’-(Ethane-1,2-diyl)dibenzene: A simpler analog with a saturated ethane backbone.
1,1’-(Propane-1,2-diyl)dibenzene: Contains an additional methylene group compared to the ethane analog.
Uniqueness: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is unique due to its methoxy and methyl substitutions, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
属性
CAS 编号 |
62907-58-8 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(3-methoxy-3-methyl-1-phenylhexa-1,5-dien-2-yl)benzene |
InChI |
InChI=1S/C20H22O/c1-4-15-20(2,21-3)19(18-13-9-6-10-14-18)16-17-11-7-5-8-12-17/h4-14,16H,1,15H2,2-3H3 |
InChI 键 |
SYPMTIUPCQWPKL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
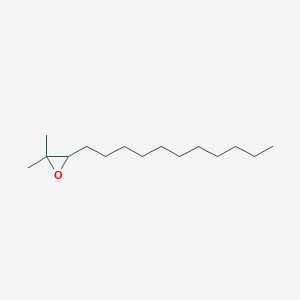
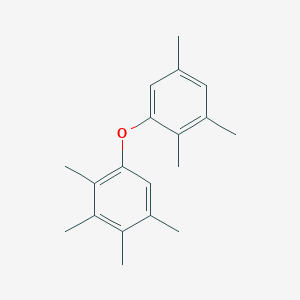

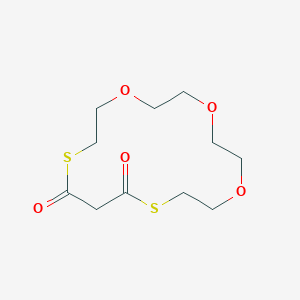
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
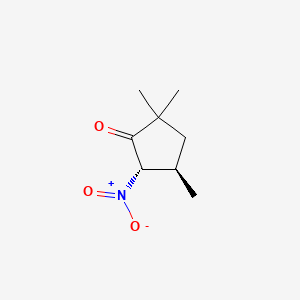
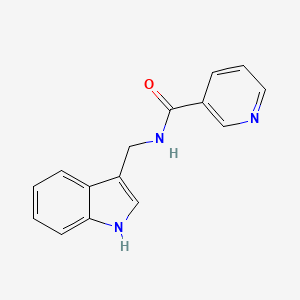
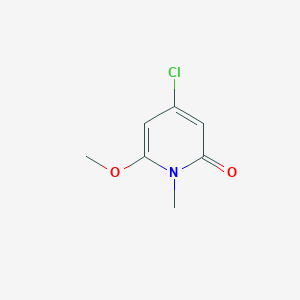

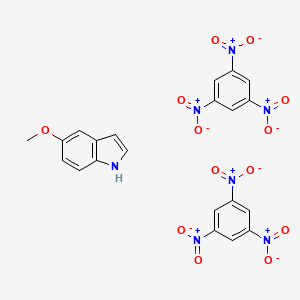
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
